molecular formula C16H11Cl2N3O B124705 [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone CAS No. 37945-06-5

[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone

Cat. No.: B124705
CAS No.: 37945-06-5
M. Wt: 332.2 g/mol
InChI Key: KBWXJZXYNPXORC-UHFFFAOYSA-N
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Description

[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone is a complex organic compound that features a triazole ring, a phenyl ketone group, and two chlorine atoms

Mechanism of Action

Target of Action

The primary targets of the compound “5-Chloro-2-(3-chloromethyl-4H-1,2,4-triazol-4-yl)benzophenone” are currently unknown. This compound is used in proteomics research and is an impurity in the synthesis of Estazolam , a benzodiazepine derivative .

Mode of Action

As it is used in proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.

Result of Action

As an impurity in the synthesis of Estazolam , it may have similar effects to benzodiazepines, which include anxiolytic, anticonvulsant, and muscle relaxant properties . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The chloromethyl group is then introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid. Finally, the phenyl ketone group is attached through a Friedel-Crafts acylation reaction, using an acid chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of triazole-containing molecules on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound has potential applications as an antimicrobial or antifungal agent. Its triazole ring is a common motif in many bioactive molecules, and modifications to its structure can lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation. It may also find applications in the production of specialty chemicals and polymers.

Comparison with Similar Compounds

Similar Compounds

  • [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ether
  • [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl amine
  • [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl sulfone

Uniqueness

What sets [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone apart from similar compounds is its combination of functional groups. The presence of both the triazole ring and the phenyl ketone group allows for unique interactions with biological targets and chemical reagents. This dual functionality makes it a valuable compound for a wide range of applications in research and industry.

Properties

IUPAC Name

[5-chloro-2-[3-(chloromethyl)-1,2,4-triazol-4-yl]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-9-15-20-19-10-21(15)14-7-6-12(18)8-13(14)16(22)11-4-2-1-3-5-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWXJZXYNPXORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=NN=C3CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958952
Record name {5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37945-06-5
Record name [5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37945-06-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone
Source European Chemicals Agency (ECHA)
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Record name (5-CHLORO-2-(3-(CHLOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL)PHENYL) PHENYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T5QEZ5XFM
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